Technical Guide: Spectroscopic Analysis of Phenyl-Substituted Alkynols
Technical Guide: Spectroscopic Analysis of Phenyl-Substituted Alkynols
A Focus on 6-phenyl-2-hexyn-1-ol and its Structural Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-phenyl-2-hexyn-1-ol is a bifunctional organic molecule containing a phenyl group, a carbon-carbon triple bond (alkyne), and a primary alcohol. This combination of functional groups makes it a potentially valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other bioactive molecules. Spectroscopic analysis is the cornerstone of chemical characterization, providing unambiguous evidence of a molecule's structure and purity. This document outlines the expected spectroscopic data for 6-phenyl-2-hexyn-1-ol based on an in-depth analysis of its key structural components.
Predicted Spectroscopic Data for 6-phenyl-2-hexyn-1-ol
While experimental spectra are unavailable, the spectroscopic characteristics of 6-phenyl-2-hexyn-1-ol can be predicted with a high degree of confidence by examining its structure and the known spectral data of related compounds.
Structure:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methylene protons adjacent to the phenyl group, the hydroxyl proton, the methylene protons adjacent to the alcohol, and the methylene protons in the alkyl chain. The chemical shifts will be influenced by the proximity to the electron-withdrawing phenyl group and the deshielding effect of the alkyne.
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¹³C NMR: The carbon NMR spectrum will reveal signals for the carbons of the phenyl ring, the two sp-hybridized carbons of the alkyne, and the sp³-hybridized carbons of the alkyl chain and the hydroxymethyl group.
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IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the alcohol, C-H stretching bands for the aromatic and aliphatic protons, a C≡C stretching band for the alkyne (which may be weak or absent depending on the symmetry), and C-O stretching for the primary alcohol.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 6-phenyl-2-hexyn-1-ol (C₁₂H₁₄O, MW: 174.24 g/mol ). Fragmentation patterns would likely involve cleavage at the benzylic position and loss of water from the alcohol.
Spectroscopic Data of Structural Analogs
To provide a concrete basis for the predicted data, the following tables summarize the experimental spectroscopic data for 2-hexyn-1-ol and 6-phenyl-1-hexanol.
2-Hexyn-1-ol
Table 1: ¹H NMR Data for 2-Hexyn-1-ol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.25 | t | 2H | -CH₂OH |
| 2.22 | m | 2H | -C≡C-CH₂- |
| 1.54 | m | 2H | -CH₂-CH₃ |
| 0.98 | t | 3H | -CH₃ |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: IR Data for 2-Hexyn-1-ol
| Wavenumber (cm⁻¹) | Functional Group |
| 3350 (broad) | O-H stretch |
| 2960-2870 | C-H stretch (aliphatic) |
| 2280 | C≡C stretch |
| 1020 | C-O stretch |
Table 3: Mass Spectrometry Data for 2-Hexyn-1-ol
| m/z | Interpretation |
| 98 | [M]⁺ (Molecular Ion) |
| 83 | [M-CH₃]⁺ |
| 67 | [M-CH₂OH]⁺ |
| 57 | [C₄H₉]⁺ |
6-Phenyl-1-hexanol
Table 4: IR Data for 6-Phenyl-1-hexanol
| Wavenumber (cm⁻¹) | Functional Group |
| 3330 (broad) | O-H stretch |
| 3025, 3060 | C-H stretch (aromatic) |
| 2930, 2855 | C-H stretch (aliphatic) |
| 1605, 1495, 1450 | C=C stretch (aromatic) |
| 1055 | C-O stretch |
| 745, 695 | C-H bend (out-of-plane, monosubstituted benzene) |
Table 5: Mass Spectrometry Data for 6-Phenyl-1-hexanol
| m/z | Interpretation |
| 178 | [M]⁺ (Molecular Ion) |
| 160 | [M-H₂O]⁺ |
| 105 | [C₇H₇O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are general protocols for the acquisition of spectroscopic data for compounds like 6-phenyl-2-hexyn-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
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Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal resolution and lineshape.
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¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is common.
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Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals (for ¹H NMR). Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
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Sample Preparation:
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Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
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Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a Nujol mull can be prepared.
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ATR: Place a small amount of the sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder first, which is then automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
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Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Common techniques for a molecule of this type include Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is often introduced through a gas chromatograph (GC-MS).
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Ionization: Bombard the sample with electrons (EI) or use a high voltage to create charged droplets (ESI) to generate ions.
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Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthetic organic compound.
Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.
